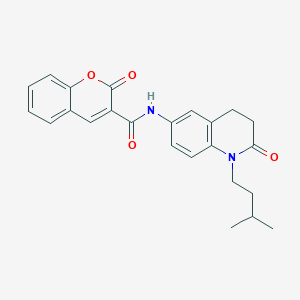

N-(1-异戊基-2-氧代-1,2,3,4-四氢喹啉-6-基)-2-氧代-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with diverse applications in scientific research due to its unique structure and properties1. It can be utilized in studies related to drug development, molecular biology, and material science to uncover new insights and potential discoveries1.

Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not available in the search results. However, it’s worth noting that compounds of this nature are often synthesized in a laboratory setting using a variety of chemical reactions.Molecular Structure Analysis

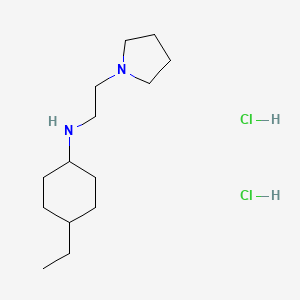

The molecular structure of a compound defines its properties and behavior. While the specific molecular structure analysis for this compound is not available in the search results, it’s known that its molecular formula is C22H26N2O32, and its molecular weight is 366.4612.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, as a complex organic molecule, it’s likely to participate in a variety of reactions depending on the conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior and potential applications. For this compound, its molecular formula is C22H26N2O32, and its molecular weight is 366.4612.科学研究应用

合成方法和表征

- 合成技术:研究重点在于开发用于合成具有四氢喹啉和色烯结构的复杂分子的合成方法。例如,通过乙酰化和亲核取代反应合成新的四氢[1,3]恶嗪并噻吩[2,3-c]异喹啉及其衍生物,为药理学研究提供基础 (R. Zaki 等人,2017).

- 光谱表征:采用详细的表征技术,包括熔点、薄层色谱、傅里叶变换红外光谱、1H NMR、13C NMR 和质谱,以阐明新合成化合物的结构,突显其未来药理活性研究的潜力。

药理活性

- 抗肿瘤活性:已经合成并评估了某些四氢喹啉和色烯衍生物的抗肿瘤活性,表明类似化合物在癌症研究中具有潜在用途。这些化合物的构效关系 (SAR) 研究有助于理解其作用机理 (李慧晶等人,2013).

- CFTR 增强剂:喹啉酮-3-甲酰胺衍生物已被识别为 CFTR 增强剂,说明类似化合物在治疗囊性纤维化中的作用。这包括通过高通量筛选和药物化学工作发现和优化化合物 (Sabine Hadida 等人,2014).

抗菌和抗结核活性

- 抗菌特性:已经合成并测试了 2-喹诺酮的新型甲酰胺衍生物的抗菌和抗结核活性,展示了类似化合物在对抗细菌和真菌感染以及结核病方面的潜力 (Abhishek Kumar 等人,2014).

安全和危害

The specific safety and hazard information for this compound is not available in the search results. However, it’s important to note that all chemical compounds should be handled with appropriate safety measures to prevent harm.

未来方向

The future directions for this compound are not specified in the search results. However, given its unique structure and properties, it holds potential for further exploration in various fields of scientific research1.

属性

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c1-15(2)11-12-26-20-9-8-18(13-16(20)7-10-22(26)27)25-23(28)19-14-17-5-3-4-6-21(17)30-24(19)29/h3-6,8-9,13-15H,7,10-12H2,1-2H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFGBQQZNMSTIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)

![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)

![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384355.png)

![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)